1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
Description
Properties
IUPAC Name |
1,5-diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-11-6-13-7-12(5-2,10(11)15)9-14(3)8-11/h10,13,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGWCUPTFGXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CN(C2)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Substituted Piperidin-4-ones : For instance, 1-(3-ethoxypropyl)-4-oxopiperidine is a common starting intermediate synthesized by Dickmann condensation of 3-ethoxypropylamine with ethyl acrylate.
- Primary Amines : Such as 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine, which participate in the Mannich reaction.
- Formaldehyde : Usually paraformaldehyde, acts as the aldehyde component in the Mannich condensation.
Mannich Cyclocondensation
The core step involves the condensation of the substituted piperidin-4-one with formaldehyde and a primary amine in the presence of an acid catalyst (e.g., acetic acid) in a methanol medium. This reaction forms the bicyclic ketone intermediate (bispidinone).
- Reaction conditions: Mild acidic medium, methanol solvent.
- Temperature: Typically ambient to moderate heating.
- Atmosphere: Often carried out under nitrogen to prevent oxidation.
Reduction to Alcohol
The bicyclic ketone intermediate is then reduced to the corresponding 9-hydroxy derivative (bispidinol), which corresponds to the 1,5-diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol structure.
- Reducing agent: Hydrazine hydrate in the presence of potassium hydroxide (KOH).
- Solvent: Triethylene glycol.
- Temperature: Elevated temperatures around 160-170 °C.
- Duration: Approximately 5 hours.
- Atmosphere: Nitrogen atmosphere to avoid side reactions.
This Wolff-Kishner-type reduction converts the ketone group at position 9 to the hydroxyl group, yielding the target alcohol.
Purification
Due to the viscous oil nature of the reaction products, purification is generally achieved by column chromatography:
- Stationary phase: Aluminum oxide (III activity).
- Eluent: Mixture of benzene and dioxane (5:1 ratio).
This step ensures isolation of pure bicyclic ketones and their reduced alcohol derivatives.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 3-ethoxypropylamine + ethyl acrylate | Dickmann condensation | 1-(3-ethoxypropyl)-4-oxopiperidine | Moderate |
| 2 | 1-(3-ethoxypropyl)-4-oxopiperidine + primary amine + paraformaldehyde + acetic acid | Mannich cyclocondensation in MeOH, N2 atmosphere | Bispidinone derivative (bicyclic ketone) | Acceptable |
| 3 | Bispidinone + hydrazine hydrate + KOH | Reduction in triethylene glycol at 160-170 °C, 5 h, N2 atmosphere | 9-Hydroxy bicyclic amine (target compound) | Moderate to high |
| 4 | Crude product | Column chromatography (Al2O3, benzene:dioxane 5:1) | Pure this compound | Purified |
Research Findings and Notes
- The Mannich reaction efficiency depends on the nature of the ketone and amine; cyclic ketones with acidic α-hydrogens favor higher yields.
- The reduction step is crucial for converting the ketone to the alcohol without affecting the bicyclic framework.
- The stereochemistry at position 9 (carbon bearing the hydroxyl group) is important for biological activity and is influenced by the reaction conditions.
- The described synthetic route is versatile and allows for substitution variations at positions 1, 3, 5, and 7, enabling the preparation of analogues with different biological profiles.
- The entire preparation is usually conducted under an inert atmosphere (nitrogen) to prevent oxidation and side reactions.
- Purification by column chromatography is necessary due to the oily nature of the products and to achieve compounds of pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
Overview
The compound features a bicyclic structure containing two nitrogen atoms and a hydroxyl group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is , with a molecular weight of approximately 212.33 g/mol.
Chemistry
1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol serves as a versatile building block in organic synthesis. It can be utilized in the formation of complex molecules through various chemical reactions including oxidation, reduction, and substitution.
Synthesis Examples
- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction : Reduction reactions can produce different amine derivatives.
Biology
Research has indicated that this compound may exhibit biological activity, including interactions with biomolecules that could be significant for drug development.
Potential Biological Activities
- Antimicrobial properties: Investigated for its ability to inhibit bacterial growth.
- Antiviral effects: Explored for potential applications in treating viral infections.
Medicine
The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Therapeutic Investigations
Studies have focused on its potential as:
- An antimicrobial agent.
- A modulator of biochemical pathways due to its ability to form hydrogen bonds and coordinate with metal ions.
Industry
In industrial applications, this compound is being explored for the development of new materials and chemical processes.
Industrial Uses
The compound can be used in:
- The formulation of specialty chemicals.
- Development of novel materials with specific properties due to its bicyclic structure.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Complex Molecules
In synthetic chemistry research, this compound was employed as a precursor in the synthesis of more complex bicyclic compounds. The study highlighted the efficiency of using this compound in multi-step synthesis pathways, demonstrating its utility in organic chemistry.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atoms and hydroxyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent effects, molecular properties, conformational behavior, and biological activities of analogous diazabicyclononane derivatives.
Substituent Variations and Molecular Properties
Key Observations:
- Smaller substituents (e.g., trimethyl in ) improve aqueous solubility.
- Functional Group Impact: The hydroxyl group at position 9 enables hydrogen bonding, critical for biological activity. Replacement with a ketone (as in ) reduces H-bond donor capacity but introduces electrophilicity.
Conformational Behavior
- Chair-Chair vs. Chair-Boat Conformations:
- The target compound likely adopts a chair-chair conformation due to steric repulsion between ethyl groups, as seen in similar bicyclic systems .
- Derivatives with bulkier substituents (e.g., chlorobenzyl in ) may exhibit chair-boat conformations under polar conditions due to disrupted intramolecular H-bonding .
- Conformational flexibility is reduced in nitroso derivatives (e.g., ) due to rigidifying effects of electron-withdrawing groups .
Biological Activity
1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol (CAS No. 1171988-58-1) is a bicyclic compound characterized by the presence of two nitrogen atoms and a hydroxyl group in its structure. This compound has garnered attention due to its potential biological activities, which are explored in various scientific studies.
The molecular formula of this compound is C12H24N2O, with a molecular weight of 212.34 g/mol. Its structure includes a bicyclic framework that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1,5-diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.34 g/mol |
| CAS Number | 1171988-58-1 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions due to the presence of nitrogen and hydroxyl groups. These interactions can influence various biochemical pathways, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, bicyclic compounds have been shown to inhibit the growth of bacteria and fungi through various mechanisms including disruption of cell membrane integrity and interference with metabolic pathways.
Anticancer Activity
The bicyclo[3.3.1]nonane moiety is prevalent in several natural products known for their anticancer properties. Studies have demonstrated that derivatives of this structure can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Some studies suggest that compounds with similar structural features may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems or by providing protection against oxidative stress .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of bicyclic compounds related to this compound:
-
Synthesis and Anticancer Evaluation :
A study explored various synthetic routes for creating bicyclic compounds and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects . -
Neuroprotective Properties :
Research highlighted the potential neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting mechanisms involving antioxidant activity and modulation of neuroinflammation .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol derivatives?
- Methodological Answer : A widely used approach involves Mannich condensation , enabling the incorporation of substituents into the bicyclic framework. For example, describes a one-step synthesis of a related compound via Mannich condensation, yielding a chair–boat conformation confirmed by X-ray analysis. Additionally, details a reflux procedure in acidic conditions followed by neutralization and recrystallization (74% yield), which can be adapted for derivatives with ethyl/methyl substituents. Key steps include pH control and solvent selection (e.g., ethanol for recrystallization) .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is critical for determining bond lengths, angles, and conformations. and report chair-boat conformations stabilized by intramolecular N–H⋯N hydrogen bonds, with crystal packing influenced by O–H⋯N interactions. NMR spectroscopy (¹H and ¹³C) is used to confirm substituent positions and dynamic behavior in solution. For instance, highlights distinct chemical shifts for protons near tertiary nitrogen atoms in dmso-d6 and CF₃COOH solvent systems, aiding structural validation .
Q. What spectroscopic techniques are essential for purity assessment and functional group identification?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent environments (e.g., methyl vs. ethyl groups) and hydrogen-bonding interactions.
- FT-IR : Identifies hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and tertiary amine (N–H bend ~1500 cm⁻¹) groups.
- Mass Spectrometry : Confirms molecular weight (e.g., reports molecular ions for similar bicyclic amines).
Combined with elemental analysis, these methods ensure purity >95% for research-grade material .
Advanced Research Questions
Q. How do conformational dynamics influence the compound’s biological activity?
- Methodological Answer : The chair–boat conformation ( ) positions substituents to interact with enzyme active sites. For example, notes that equatorial aryl groups in diazabicyclo derivatives enhance steric complementarity with targets like thrombin. Computational studies (e.g., DFT in ) quantify energy barriers for conformational transitions, linking stability to inhibitory potency. Hydrogen-bonding networks ( ) further modulate binding affinity by stabilizing bioactive conformers .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for enzyme inhibition?
- Methodological Answer :
- Crystallographic Overlays : Compare ligand-bound enzyme structures (e.g., thrombin-inhibitor complexes) to identify steric/electronic mismatches.
- Free Energy Perturbation (FEP) : Computationally predicts binding affinity changes for substituent modifications.
- Statistical Modeling : Multivariate regression isolates key descriptors (e.g., logP, polar surface area) from conflicting datasets. emphasizes iterative hypothesis testing to reconcile discrepancies, such as varying inhibitory IC₅₀ values across assays .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina () models ligand-receptor interactions, prioritizing poses with favorable hydrogen bonds (e.g., O–H⋯N in ).
- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H⋯π interactions in ) to guide SAR optimization.
- MD Simulations : Track conformational stability in solvated systems over 100+ ns to validate dynamic binding modes. These approaches reduce experimental trial-and-error .
Q. What experimental designs are optimal for assessing cytotoxicity in cancer cell lines?
- Methodological Answer :
- Dose-Response Assays : Use CCK-8 () to determine IC₅₀ values (e.g., 16.9–36.3 µM for pancreatic cancer cells).
- Apoptosis Markers : Fluorescence microscopy (DAPI staining) and flow cytometry (Annexin V/PI) confirm caspase-3/7 activation.
- Control Experiments : Include non-tumor cells (e.g., HEK293) to assess selectivity. highlights a 24-hour treatment window for robust apoptosis induction, minimizing off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
